4-(2-Pyridylazo)naphthol
Overview
Description
4-(2-Pyridylazo)naphthol is an organic compound known for its vibrant orange color and its ability to form chelates with metal ions. This property makes it a valuable indicator in complexometric titrations and a useful reagent in spectrophotometric analysis . The compound is often used in analytical chemistry due to its high sensitivity and selectivity for various metal ions .
Scientific Research Applications
4-(2-Pyridylazo)naphthol has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the extraction and spectrophotometric determination of transition metals.
Biology: Employed in the study of metal ion interactions in biological systems.
Medicine: Investigated for its potential use in diagnostic assays for metal ion detection.
Industry: Utilized in environmental monitoring to detect trace metal contaminants in water and soil samples.
Mechanism of Action
The complexation of PAN with certain ions such as Eu3+ and UO22+ involves three kinetic steps . The first step is the coordination of the nitrogen donor from the pyridine moiety of the ligand. The rate-determining step is the release of water molecules from the coordination sphere of the lanthanide ion .
Safety and Hazards
Future Directions
Research on PAN is ongoing. For instance, studies have been conducted on the cocrystallization of pyrogallol4arenes with PAN to determine the effect of aliphatic tail-length and solvent on crystal packing, probe orientation, and pyrogallol4arene bowl-shape . Another area of research is the use of PAN-modified nanoporous silica for trace monitoring and removal of toxic heavy metals in food and water samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridylazo)naphthol typically involves the diazotization of 2-aminopyridine followed by coupling with 1-naphthol. The reaction conditions generally include an acidic medium to facilitate the diazotization process and a basic medium for the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Pyridylazo)naphthol undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as copper, zinc, and manganese.
Oxidation and Reduction: Can participate in redox reactions, although these are less common compared to its chelation properties.
Substitution: The azo group can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Chelation: Typically involves metal salts and a neutral or slightly acidic pH.
Oxidation and Reduction: Requires oxidizing or reducing agents, respectively.
Substitution: Often involves nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products of these reactions are usually metal chelates, which are highly stable and can be used for various analytical purposes .
Comparison with Similar Compounds
4-(2-Pyridylazo)resorcinol: Another azo compound used for similar analytical purposes.
1-(2-Pyridylazo)-2-naphthol: A closely related compound with similar chelation properties.
Uniqueness: 4-(2-Pyridylazo)naphthol is unique due to its high sensitivity and selectivity for a wide range of metal ions. Its ability to form stable chelates makes it particularly valuable in complexometric titrations and spectrophotometric analyses .
Properties
IUPAC Name |
4-(pyridin-2-yldiazenyl)naphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-14-9-8-13(11-5-1-2-6-12(11)14)17-18-15-7-3-4-10-16-15/h1-10,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXBEBHRRKEUOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7385-98-0 | |
Record name | 4-(2-Pyridylazo)naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.